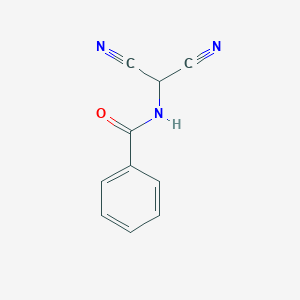
N-(dicyanomethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dicyanomethyl)benzamide: is an organic compound with the molecular formula C10H7N3O It is a derivative of benzamide, where the hydrogen atom on the amide nitrogen is replaced by a dicyanomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(dicyanomethyl)benzamide can be achieved through the cyanoacetylation of benzamide. One common method involves the reaction of benzamide with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: N-(dicyanomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The dicyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the dicyanomethyl group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides and related compounds.
Applications De Recherche Scientifique
N-(dicyanomethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(dicyanomethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. The compound may also interact with other cellular proteins and enzymes, modulating their activity and affecting various cellular processes .
Comparaison Avec Des Composés Similaires
Benzamide: The parent compound, which lacks the dicyanomethyl group.
N-(cyanoacetyl)benzamide: A related compound with a single cyano group.
N-(dicyanomethyl)aniline: A similar compound where the amide nitrogen is replaced by an aniline nitrogen.
Uniqueness: N-(dicyanomethyl)benzamide is unique due to the presence of the dicyanomethyl group, which imparts distinct chemical reactivity and biological activity. This group allows for a wide range of chemical modifications and interactions with biological targets, making the compound versatile for various applications .
Propriétés
Numéro CAS |
871880-44-3 |
|---|---|
Formule moléculaire |
C10H7N3O |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
N-(dicyanomethyl)benzamide |
InChI |
InChI=1S/C10H7N3O/c11-6-9(7-12)13-10(14)8-4-2-1-3-5-8/h1-5,9H,(H,13,14) |
Clé InChI |
JUQKVZFGSSPROM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


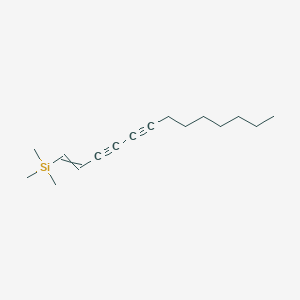
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
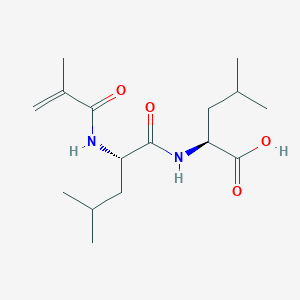
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
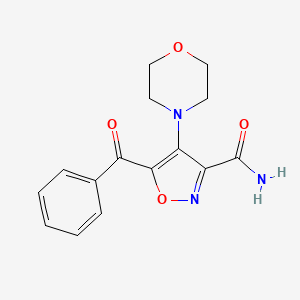
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
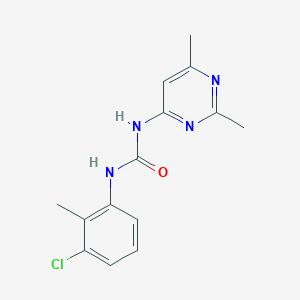
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)
![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)
![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)
